molecular formula C23H19N3O2 B2942081 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 898452-88-5

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2942081
CAS No.: 898452-88-5
M. Wt: 369.424
InChI Key: ZYXWYDUIEFSCAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolizine derivatives, such as 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide, can be achieved through various methods . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .

Scientific Research Applications

Synthesis Methods

Research has developed various synthesis methods for compounds structurally related to 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide, emphasizing the diversity in chemical reactions and conditions employed to create such molecules. For instance, a novel one-pot domino reaction has been reported for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the efficiency of combining alkyl or aryl isocyanides with pyridine-2-carbaldehyde in toluene without prior activation or modification (Ziyaadini et al., 2011). Additionally, propylphosphonic acid anhydride has been successfully used as a coupling agent in the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid and its 3-acetylated analogue, highlighting alternative approaches to amide bond formation in related chemical structures (Sekgota et al., 2021).

Biological Activity

Several studies have explored the biological activity of compounds structurally similar to this compound, with a focus on antimicrobial and enzyme inhibitory properties. For example, novel inhibitors of acetyl- and butyrylcholinesterase derived from benzohydrazides have been synthesized, evaluated, and subjected to docking studies, suggesting potential clinical applications of these compounds in treating diseases related to enzyme dysregulation (Houngbedji et al., 2023). Furthermore, compounds such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogues have been designed, synthesized, and screened for their antimicrobial and enzyme inhibitory activities, demonstrating the versatility of such structures in addressing multiple biological targets (Krátký et al., 2020).

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-9-5-6-12-17(15)25-23(28)19-18-13-7-8-14-26(18)21(20(19)24)22(27)16-10-3-2-4-11-16/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWYDUIEFSCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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